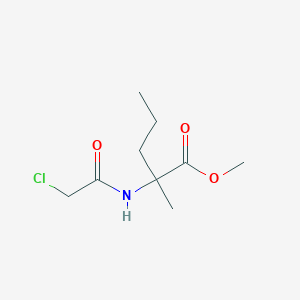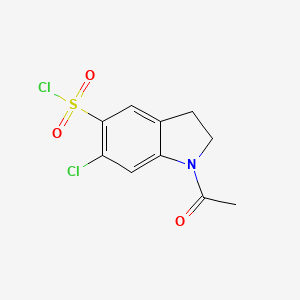
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride
Descripción general
Descripción
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound. It is a derivative of indoles, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Aplicaciones Científicas De Investigación
Chemical Modifications and Biological Activities
- Chemical Modifications for Enhanced Biological Activities : Derivatives of D-glucans, including those modified through sulfonylation (similar to modifications possible with "1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride"), have shown increased solubility and biological activities such as antioxidation and anticoagulation. Chemically modified D-glucans exhibit potent biological activities including acting as anticoagulants, antitumors, antioxidants, and antivirals, highlighting the potential of sulfonylated compounds in pharmaceutical applications (Kagimura et al., 2015).
Synthesis and Catalytic Applications
- Advancements in Organic Synthesis : The use of sulfonyl chloride reagents, akin to the structural functionality found in "1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride," has been pivotal in the formation of bonds crucial for the synthesis of complex organic molecules. These reagents facilitate the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, underpinning the synthesis of a wide range of organic compounds with potential pharmaceutical applications (Chachignon et al., 2017).
Environmental Applications
- Impact on Advanced Oxidation Processes (AOPs) : The presence of chloride ions in water treatment processes, specifically in Advanced Oxidation Processes (AOPs), significantly affects the efficiency and outcome of these treatments. Studies have shown that chloride ions can react with strong oxidants, leading to the formation of chlorine radicals that can directly react with organic substrates or generate additional radicals, impacting the degradation of pollutants. This highlights the importance of understanding the role of chloride-based compounds in environmental chemistry and pollution control strategies (Oyekunle et al., 2021).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, making indole derivatives useful in developing new therapeutic agents .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its target. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, they can influence pathways related to inflammation, cancer, HIV, diabetes, malaria, and more .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities . For instance, some indole derivatives have been found to have antiviral effects .
Propiedades
IUPAC Name |
1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZBEXPTYKKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



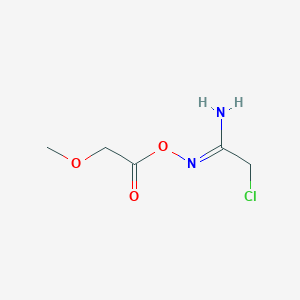
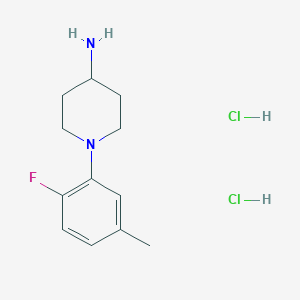
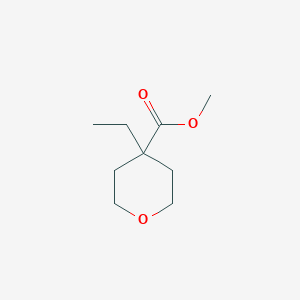
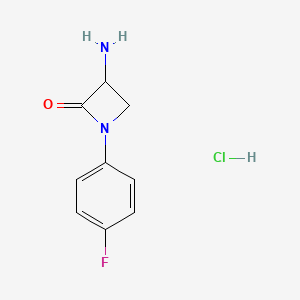
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)

methanol](/img/structure/B1377642.png)

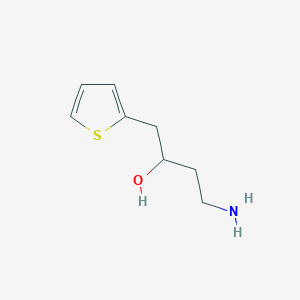
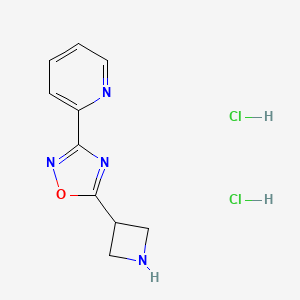
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
